Setrobuvir - 1071517-39-9

Setrobuvir

Catalog Number: EVT-283005
CAS Number: 1071517-39-9
Molecular Formula: C25H25FN4O6S2
Molecular Weight: 560.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Setrobuvir (ANA598) is a non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase enzyme. [, ] It acts as a direct-acting antiviral (DAA) agent, specifically targeting the palm I binding site of the NS5B polymerase. [, ] Setrobuvir has been investigated for its potential in treating chronic HCV infection, particularly in combination with other DAAs. [, ]

Future Directions
  • Optimization of Treatment Regimens: Further research is needed to optimize Setrobuvir-containing treatment regimens, particularly in the context of interferon-free therapies. [, ] This includes identifying the most effective drug combinations, optimal dosages, and treatment durations.

Mericitabine

Compound Description: Mericitabine is a prodrug of PSI-6130, a potent inhibitor of the HCV NS5B polymerase enzyme. It is a nucleoside inhibitor, specifically a cytidine analog. []

Sofosbuvir

Compound Description: Sofosbuvir is a nucleotide inhibitor of the HCV NS5B polymerase enzyme. [] It acts as a molecular mimic of the natural substrate, uridine. []

GS-938

Compound Description: GS-938 is a nucleotide inhibitor of the HCV NS5B polymerase. It is structurally related to Sofosbuvir. []

Nesbuvir

Compound Description: Nesbuvir is a non-nucleoside inhibitor (NNI) of the HCV NS5B polymerase, specifically classified as a “Palm II binder." []

JTK-109

Compound Description: JTK-109 is a non-nucleoside inhibitor (NNI) of the HCV NS5B polymerase, categorized as a “Thumb I binder." []

Lomibuvir

Compound Description: Lomibuvir is a non-nucleoside inhibitor (NNI) of the HCV NS5B polymerase, categorized as a “Thumb II binder." []

Relevance: Lomibuvir and Setrobuvir are both categorized as non-nucleoside inhibitors of the HCV NS5B polymerase. They differ in their binding sites on the polymerase, with Lomibuvir interacting with the Thumb II site, in contrast to Setrobuvir's binding at the Palm I site. [] Additionally, Lomibuvir exhibits a unique characteristic of inhibiting primer-dependent polymerase activity while enhancing de novo activity at higher concentrations. []

Filibuvir

Compound Description: Filibuvir is a non-nucleoside inhibitor (NNI) of the HCV NS5B polymerase. It is classified as a “Thumb II binder." []

Tegobuvir

Compound Description: Tegobuvir is a non-nucleoside inhibitor (NNI) of the HCV NS5B polymerase. It is categorized as a “Palm β-hairpin binder.” []

VX-222

Compound Description: VX-222 is a non-nucleoside inhibitor (NNI) of the HCV NS5B polymerase. []

Relevance: VX-222, like Setrobuvir, acts as a non-nucleoside inhibitor targeting the HCV NS5B polymerase. []

ANA598

Compound Description: ANA598 is a non-nucleoside inhibitor (NNI) of the HCV NS5B polymerase. []

Relevance: ANA598 shares the target and mechanism of action with Setrobuvir, both acting as non-nucleoside inhibitors of the HCV NS5B polymerase. []

CS01

Compound Description: CS01 is a non-nucleoside inhibitor (NNI) of the HCV NS5B polymerase. []

Relevance: CS01, similar to Setrobuvir, functions as a non-nucleoside inhibitor, targeting the HCV NS5B polymerase. []

Aureusidin

Compound Description: Aureusidin is a natural flavonoid compound with demonstrated inhibitory activity against the HCV NS5B polymerase. []

Relevance: Aureusidin, like Setrobuvir, exhibits inhibitory activity against the HCV NS5B polymerase, suggesting its potential as an antiviral agent against HCV infection. []

N,N-disubstituted phenylalanine derivatives

Compound Description: N,N-disubstituted phenylalanine derivatives represent a class of compounds investigated for their inhibitory activity against the HCV NS5B polymerase. []

Relevance: This class of compounds, like Setrobuvir, demonstrates inhibitory activity against the HCV NS5B polymerase, making them of interest for developing novel HCV antiviral therapies. []

Benzothiadiazine derivatives

Compound Description: Benzothiadiazine derivatives constitute a class of compounds explored for their ability to inhibit the HCV NS5B polymerase. []

Relevance: Similar to Setrobuvir, benzothiadiazine derivatives have demonstrated inhibitory activity against the HCV NS5B polymerase, indicating their potential as antiviral agents for treating HCV infection. []

6-aminoquinoline derivatives

Compound Description: 6-aminoquinoline derivatives represent a group of compounds studied for their inhibitory effects on the HCV NS5B polymerase. []

Relevance: This class of compounds shares a target with Setrobuvir, the HCV NS5B polymerase, and their ability to inhibit this enzyme makes them relevant to HCV drug discovery efforts. []

Danoprevir

Compound Description: Danoprevir is a direct-acting antiviral (DAA) that acts as a protease inhibitor of the hepatitis C virus (HCV). []

Relevance: Danoprevir, in contrast to Setrobuvir, which targets the HCV NS5B polymerase, inhibits the HCV protease. Despite their different mechanisms of action, both Danoprevir and Setrobuvir have been explored in combination therapies for treating HCV infection. []

Ribavirin

Compound Description: Ribavirin is a nucleoside analog with broad-spectrum antiviral activity. Its mechanism of action is complex and not fully understood but involves interfering with viral RNA synthesis. []

Relevance: Ribavirin, unlike Setrobuvir, is not a direct-acting antiviral specific for HCV. It has been used in combination with interferon and other DAAs, including Setrobuvir, for treating chronic HCV infection. [, ]

Daclatasvir

Compound Description: Daclatasvir is a direct-acting antiviral (DAA) that acts as an inhibitor of the HCV NS5A protein, which is essential for viral replication. []

Relevance: Daclatasvir and Setrobuvir target different viral proteins essential for HCV replication. Daclatasvir inhibits NS5A, while Setrobuvir targets the NS5B polymerase. These DAAs are often used in combination to achieve a higher barrier to resistance and improve treatment outcomes in HCV-infected individuals. []

Ledipasvir

Compound Description: Ledipasvir is a direct-acting antiviral (DAA) that inhibits the HCV NS5A protein, similar to Daclatasvir. []

Relevance: Like Daclatasvir, Ledipasvir targets the HCV NS5A protein, distinct from Setrobuvir's target, the NS5B polymerase. The combination of DAAs with different mechanisms of action, such as Ledipasvir and Setrobuvir, has been crucial in developing highly effective interferon-free regimens for treating chronic HCV infection. []

Deleobuvir

Compound Description: Deleobuvir is a direct-acting antiviral (DAA) that acts as an inhibitor of the HCV NS5B polymerase enzyme. []

Relevance: Deleobuvir shares the same target as Setrobuvir, the HCV NS5B polymerase. Both DAAs belong to the class of non-nucleoside inhibitors and have been explored as potential therapeutic options for treating chronic HCV infection. []

Source and Classification

Setrobuvir is classified as a small molecule antiviral drug. Its primary mechanism involves acting as an inhibitor of the NS5B polymerase of the hepatitis C virus, making it part of a broader category of direct-acting antiviral agents. The molecular formula of Setrobuvir is C25H25FN4O6S2C_{25}H_{25}FN_{4}O_{6}S_{2} and it has a CAS registry number of 1071517-39-9 .

Synthesis Analysis

The synthesis of Setrobuvir involves several steps that can be categorized into key methods. The initial stages typically include the formation of its core structure through standard organic reactions such as coupling reactions and cyclization processes.

Methods and Technical Details

  1. Core Structure Formation: The synthesis begins with the assembly of a phenanthridine core, which is crucial for the biological activity of the compound.
  2. Functionalization: Various functional groups are introduced at specific positions on the core to enhance potency and selectivity against the hepatitis C virus.
  3. Purification: After synthesis, the compound undergoes purification processes such as chromatography to isolate Setrobuvir from by-products and unreacted materials.

These synthetic routes are essential for producing Setrobuvir in sufficient quantities for clinical testing and further research .

Molecular Structure Analysis

Setrobuvir's molecular structure plays a significant role in its function as an antiviral agent.

Structure and Data

  • Molecular Formula: C25H25FN4O6S2C_{25}H_{25}FN_{4}O_{6}S_{2}
  • InChIKey: DEKOYVOWOVJMPM-RLHIPHHXSA-N
  • 3D Structure: The compound features a complex arrangement with multiple rings and functional groups that contribute to its interaction with the NS5B polymerase.

The structural integrity allows for effective binding at the active site of the enzyme, inhibiting its activity and thus preventing viral replication .

Chemical Reactions Analysis

Setrobuvir participates in several chemical reactions that are critical to its mechanism of action.

Reactions and Technical Details

  1. Binding Reaction: The primary reaction involves Setrobuvir binding covalently to specific residues in the active site of NS5B polymerase.
  2. Inhibition Mechanism: Upon binding, Setrobuvir induces conformational changes in the enzyme that disrupt normal RNA synthesis processes.
  3. Resistance Mechanisms: Variants of hepatitis C may exhibit resistance through mutations at the binding site, which can affect the efficacy of Setrobuvir .
Mechanism of Action

Setrobuvir functions primarily as an inhibitor of the hepatitis C virus NS5B RNA-dependent RNA polymerase.

Process and Data

  • Inhibition: By binding to NS5B, Setrobuvir prevents the polymerase from synthesizing viral RNA, thereby halting viral replication.
  • Efficacy: Clinical studies indicated that when used in combination with other antiviral agents like interferon and ribavirin, Setrobuvir demonstrated potent antiviral activity against genotype 1 hepatitis C patients .

This mechanism highlights its potential role in combination therapies aimed at achieving sustained virologic response rates.

Physical and Chemical Properties Analysis

Setrobuvir exhibits various physical and chemical properties relevant to its function as an antiviral agent.

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents; limited solubility in water.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature variations.
  • Reactivity: Exhibits reactivity typical of compounds containing sulfur and nitrogen functional groups, which can be leveraged in drug design.

These properties are essential for formulating effective dosage forms for clinical use .

Applications

Setrobuvir was primarily researched for its application in treating hepatitis C virus infections.

Scientific Uses

  • Antiviral Research: Investigated for its potential use in combination therapies alongside other direct-acting antivirals.
  • Clinical Trials: Evaluated for safety and efficacy in Phase II clinical trials targeting chronic hepatitis C patients.

Despite its discontinuation from further development, research on Setrobuvir contributes valuable insights into antiviral drug design and resistance mechanisms within viral pathogens .

Introduction to Setrobuvir

Historical Context and Discovery of Setrobuvir

Setrobuvir emerged from systematic drug discovery efforts at Anadys Pharmaceuticals in the mid-2000s. Researchers optimized a series of benzothiadiazine derivatives through structure-activity relationship (SAR) studies, culminating in the identification of setrobuvir as a potent inhibitor of HCV NS5B polymerase. Initial characterization demonstrated sub-nanomolar inhibitory activity against recombinant NS5B enzymes (IC50 = 0.003 µM for genotype 1b and 0.052 µM for genotype 1a) and significant antiviral effects in HCV replicon systems, with EC50 values of 3 nM (genotype 1b) and 52 nM (genotype 1a) without appreciable cytotoxicity (CC50 ≈100 µM) [3] [6].

Roche acquired Anadys Pharmaceuticals in 2011, continuing development through Phase IIb clinical trials. The compound was evaluated in combination with peginterferon alfa and ribavirin for genotype 1 HCV patients. Despite promising antiviral activity observed in early studies, Roche terminated development in July 2015 due to strategic portfolio decisions amid the rapidly evolving HCV therapeutic landscape dominated by pangenotypic regimens with higher barriers to resistance [1] [3].

Table 1: Key Developmental Milestones for Setrobuvir

YearDevelopment PhaseSignificant FindingsReference
2007-2009Discovery & PreclinicalIdentification of benzothiadiazine scaffold with potent NS5B inhibition (EC50 3-52 nM) [1] [6]
2009-2011Phase Ia/Ib TrialsFirst human studies demonstrating dose-proportional PK and mean HCV RNA reduction of -2.9 log10 IU/mL (800mg BID) [9]
2011Corporate AcquisitionAnadys Pharmaceuticals acquired by Roche [1]
2011-2013Phase II TrialsEvaluation in IFN-containing and IFN-free regimens; genotype-dependent efficacy observed [3]
2015Development TerminationRoche discontinued clinical development [1]

Classification Within Antiviral Agents

Setrobuvir belongs to the non-nucleoside polymerase inhibitor (NNI) class of HCV antivirals, specifically targeting the palm domain I of the NS5B RNA-dependent RNA polymerase. This distinguishes it mechanistically from:

  • Nucleos(t)ide polymerase inhibitors (e.g., Sofosbuvir): Active-site directed chain terminators that mimic natural polymerase substrates [4] [8]
  • NS3/4A protease inhibitors (e.g., Telaprevir, Boceprevir): Inhibit viral polyprotein processing
  • NS5A inhibitors (e.g., Ledipasvir, Daclatasvir): Target viral assembly and replication complex formation

Within the NNI category, setrobuvir binds proximal to Tyr448 in the palm subdomain, inducing conformational changes that disrupt polymerase function. This binding site differs from those of thumb domain-binding NNIs (e.g., filibuvir) and other palm site inhibitors like dasabuvir [3] [6]. Chemically, setrobuvir is classified as a benzothiadiazine derivative characterized by its 1,2,4-benzothiadiazine-1,1-dioxide core structure with a norbornane-containing substituent enhancing target affinity [1] [6] [7].

Table 2: Classification of Setrobuvir Within HCV Antiviral Agents

Classification TierCategoryDistinguishing FeaturesRepresentative Compounds
TargetNS5B Polymerase InhibitorsBlock HCV RNA replicationSetrobuvir, Sofosbuvir, Dasabuvir
MechanismNon-Nucleoside Inhibitors (NNIs)Allosteric inhibition; lower barrier to resistanceSetrobuvir, Filibuvir, Tegobuvir
Binding SitePalm Domain I InhibitorsBind near Tyr448; inhibit RNA synthesis initiationSetrobuvir, ABT-072
Chemical ClassBenzothiadiazines1,2,4-benzothiadiazine-1,1-dioxide coreSetrobuvir

Role in Hepatitis C Virus (HCV) Treatment Paradigm

Setrobuvir entered clinical development during a pivotal transition period in HCV therapy – the shift from interferon-dependent to interferon-free regimens. Its development reflected several key paradigm challenges:

  • Genotype Specificity: Setrobuvir exhibited differential potency between HCV subtypes, with greater efficacy against genotype 1b (mean RNA reduction -2.7 to -3.1 log10 IU/mL) compared to genotype 1a (-1.3 to -2.7 log10 IU/mL) in monotherapy studies [9]. This contrasted with emerging nucleoside analogs like sofosbuvir, which demonstrated pangenotypic activity [4].

  • Combination Strategy Limitations: In Phase II trials (e.g., ANA598-505), setrobuvir was evaluated in interferon-free combinations with mericitabine (nucleoside inhibitor) and danoprevir (protease inhibitor). While this represented early exploration of DAA-only regimens, the moderate barrier to resistance of setrobuvir contributed to virologic breakthroughs, particularly in genotype 1a patients, highlighting the challenges of combining agents with differing resistance profiles [3].

  • Pharmacokinetic-Pharmacodynamic Profile: Setrobuvir demonstrated less-than-dose-proportional increases in exposure at higher doses (400-3000 mg), with a mean terminal half-life of 24-31 hours supporting twice-daily dosing. High-fat meals significantly increased exposure (Cmax ↑4.3-fold; AUC ↑6.3-fold), indicating food effect considerations [2] [9]. Though adequate for clinical investigation, these characteristics compared unfavorably with sofosbuvir's consistent pharmacokinetics and once-daily dosing [8].

Setrobuvir's termination reflected the rapid progression toward pangenotypic, high-resistance-barrier regimens. Nevertheless, it contributed valuable structure-activity relationship data for palm-binding inhibitors and highlighted the importance of resistance profiling in DAA development.

Properties

CAS Number

1071517-39-9

Product Name

Setrobuvir

IUPAC Name

N-[3-[(1R,2S,7R,8S)-3-[(4-fluorophenyl)methyl]-6-hydroxy-4-oxo-3-azatricyclo[6.2.1.02,7]undec-5-en-5-yl]-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-7-yl]methanesulfonamide

Molecular Formula

C25H25FN4O6S2

Molecular Weight

560.6 g/mol

InChI

InChI=1S/C25H25FN4O6S2/c1-37(33,34)28-17-8-9-18-19(11-17)38(35,36)29-24(27-18)21-23(31)20-14-4-5-15(10-14)22(20)30(25(21)32)12-13-2-6-16(26)7-3-13/h2-3,6-9,11,14-15,20,22,28,31H,4-5,10,12H2,1H3,(H,27,29)/t14-,15+,20+,22-/m0/s1

InChI Key

DEKOYVOWOVJMPM-RLHIPHHXSA-N

SMILES

CS(=O)(=O)NC1=CC2=C(C=C1)NC(=NS2(=O)=O)C3=C(C4C5CCC(C5)C4N(C3=O)CC6=CC=C(C=C6)F)O

Solubility

Soluble in DMSO

Synonyms

Setrobuvir; ANA-598; RG-7790; ANA598; RG7790; RO-5466731; RO5466731; RO 5466731.

Canonical SMILES

CS(=O)(=O)NC1=CC2=C(C=C1)NC(=NS2(=O)=O)C3=C(C4C5CCC(C5)C4N(C3=O)CC6=CC=C(C=C6)F)O

Isomeric SMILES

CS(=O)(=O)NC1=CC2=C(C=C1)NC(=NS2(=O)=O)C3=C([C@@H]4[C@H]5CC[C@H](C5)[C@@H]4N(C3=O)CC6=CC=C(C=C6)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.